molecular formula C22H21BrN2O2 B11569394 1-(4-bromophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione

1-(4-bromophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione

Cat. No.: B11569394
M. Wt: 425.3 g/mol
InChI Key: CBBRMVMRGSPZJN-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a pyrrolidine-2,5-dione core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione core can be synthesized through cyclization reactions involving appropriate dicarbonyl compounds and amines.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the bromophenyl group could enhance binding affinity. The pyrrolidine-2,5-dione core might play a role in modulating enzyme activity or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione
  • 1-(4-fluorophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione
  • 1-(4-methylphenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione

Uniqueness

1-(4-bromophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromophenyl group with the indole and pyrrolidine-2,5-dione moieties may result in distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C22H21BrN2O2

Molecular Weight

425.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(1-butylindol-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H21BrN2O2/c1-2-3-12-24-14-19(17-6-4-5-7-20(17)24)18-13-21(26)25(22(18)27)16-10-8-15(23)9-11-16/h4-11,14,18H,2-3,12-13H2,1H3

InChI Key

CBBRMVMRGSPZJN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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